molecular formula C12H16N2O B8476930 2-Amino-6-pentyloxybenzonitrile

2-Amino-6-pentyloxybenzonitrile

Cat. No.: B8476930
M. Wt: 204.27 g/mol
InChI Key: LOXZCPFPTVLISY-UHFFFAOYSA-N
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Description

2-Amino-6-pentyloxybenzonitrile is a benzonitrile derivative characterized by an amino group (-NH₂) at the 2-position and a pentyloxy chain (-O-C₅H₁₁) at the 6-position of the benzene ring. This compound belongs to a class of substituted benzonitriles, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-amino-6-pentoxybenzonitrile

InChI

InChI=1S/C12H16N2O/c1-2-3-4-8-15-12-7-5-6-11(14)10(12)9-13/h5-7H,2-4,8,14H2,1H3

InChI Key

LOXZCPFPTVLISY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC(=C1C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzonitrile Derivatives

The following table compares 2-amino-6-pentyloxybenzonitrile with structurally related compounds, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point Solubility Applications
This compound -NH₂ (2), -O-C₅H₁₁ (6) C₁₂H₁₆N₂O 220.27 (calc.) Not reported Low (lipophilic) Pharmaceutical intermediates
2-Amino-6-methoxybenzonitrile -NH₂ (2), -OCH₃ (6) C₈H₇N₂O 147.15 Not reported Moderate Organic synthesis, ligand design
6-Amino-3-bromo-2-fluorobenzonitrile -NH₂ (6), -Br (3), -F (2) C₇H₄N₂FBr 215.02 Not reported Low (polar aprotic) Halogenated intermediates
2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile -NH-CH₂-C₆H₄Cl (2) C₁₅H₁₃ClN₂ 256.73 Not reported Insoluble in water Receptor-binding studies

Key Observations:

Halogenated derivatives (e.g., bromo, fluoro) exhibit higher molecular weights and distinct electronic effects, influencing reactivity in cross-coupling reactions .

Solubility Trends :

  • Longer alkoxy chains (e.g., pentyloxy) reduce aqueous solubility but enhance compatibility with lipid-based formulations.
  • Halogen substituents (e.g., bromine, chlorine) further decrease solubility due to increased molecular rigidity and polarity .

Applications :

  • Methoxy and pentyloxy analogs are preferred in drug discovery for balancing solubility and bioavailability .
  • Halogenated benzonitriles serve as intermediates in Suzuki-Miyaura couplings or fluorinated drug candidates .

Research Findings and Implications

Synthetic Utility: Substituted benzonitriles are pivotal in constructing heterocyclic scaffolds. For example, 2-amino-6-methoxybenzonitrile is a precursor to quinazoline derivatives, which exhibit antitumor activity . The pentyloxy chain in this compound may facilitate micelle formation or lipid nanoparticle encapsulation, as seen in studies of alkoxy-modified drug candidates .

Biological Activity: Amino-substituted benzonitriles often target enzymes (e.g., kinases) or receptors (e.g., GPCRs). The pentyloxy group’s lipophilicity could enhance blood-brain barrier penetration, making it relevant for CNS drug development.

Stability and Storage :

  • Alkoxy-substituted benzonitriles generally exhibit better thermal stability than halogenated analogs, which may degrade under light or heat due to weaker C-Br/F bonds .

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